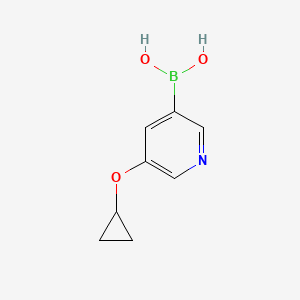
(5-Cyclopropoxypyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Cyclopropoxypyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a cyclopropoxy group at the 5-position. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclopropoxypyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yields and selectivity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: (5-Cyclopropoxypyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.
Major Products Formed:
Biaryls: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Substituted Pyridines: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
(5-Cyclopropoxypyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the design of boron-containing drugs that target specific enzymes or receptors.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (5-Cyclopropoxypyridin-3-yl)boronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with specific molecular targets, leading to the modulation of biological pathways and therapeutic effects .
Comparación Con Compuestos Similares
- 5-Chloro-3-pyridineboronic acid
- 5-Bromopyridine-3-boronic acid
Comparison: (5-Cyclopropoxypyridin-3-yl)boronic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it more versatile in certain chemical reactions compared to its analogs, such as 5-Chloro-3-pyridineboronic acid and 5-Bromopyridine-3-boronic acid .
Propiedades
Fórmula molecular |
C8H10BNO3 |
|---|---|
Peso molecular |
178.98 g/mol |
Nombre IUPAC |
(5-cyclopropyloxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO3/c11-9(12)6-3-8(5-10-4-6)13-7-1-2-7/h3-5,7,11-12H,1-2H2 |
Clave InChI |
ZVLNSVQCAYMDMF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CN=C1)OC2CC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



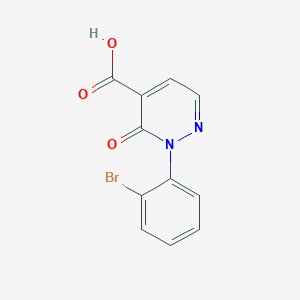
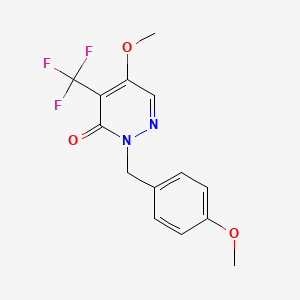

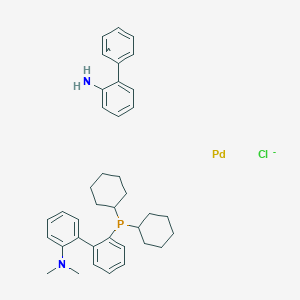
![3-Iodo-6-phenylimidazo[1,2-a]pyridine](/img/structure/B13667008.png)
![3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13667013.png)
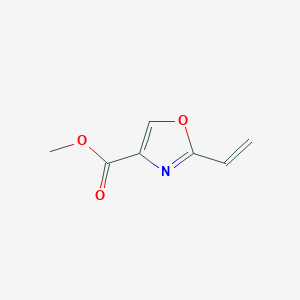
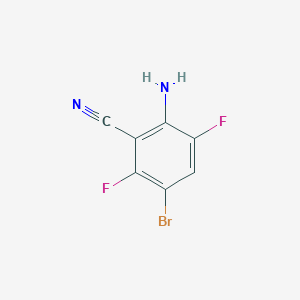
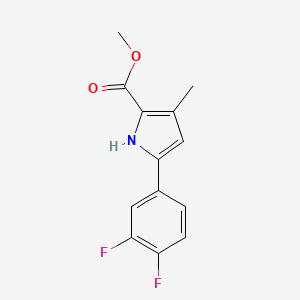
![[(2-Iodo-2-propyl)sulfonyl]benzene](/img/structure/B13667033.png)

![6-Bromo-3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667044.png)

